N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a fused thieno[2,3-d]pyrimidinecore linked via a carboxamide group to a2,3-dihydro-1,4-benzodioxine moiety at the 6-position. The thienopyrimidine scaffold is a heterocyclic system known for its pharmacological versatility, including antitumor and kinase inhibitory activities . The carboxamide linker enhances hydrogen-bonding capacity, which may improve target binding compared to ether or ester linkages in analogs .
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(9-1-2-11-12(7-9)21-5-4-20-11)18-13-10-3-6-22-15(10)17-8-16-13/h1-3,6-8H,4-5H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSVNGOCICBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The benzodioxine moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Derivatives
- Compound 6a–6d (): These analogs retain the thieno[2,3-d]pyrimidine core but incorporate hydrazone and imino groups at positions 2 and 3. No pharmacological data are provided, but the structural diversity highlights the scaffold’s adaptability .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Replaces the carboxamide with an acetamide-ether linker. This compound’s bioactivity remains uncharacterized, but structural differences suggest divergent pharmacokinetic profiles .
Benzodioxine vs. Benzoxazine Derivatives
- N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives (): Benzoxazine replaces benzodioxine’s oxygen with nitrogen, altering electronic properties and hydrogen-bonding capacity. These compounds are patented for antiparasitic applications (e.g., heartworm), indicating that minor structural changes can shift therapeutic targets. The benzodioxine in the target compound may offer improved oxidative stability compared to benzoxazine .
Pharmacological Activity of Analogous Scaffolds
Antitumor Thiadiazoles and Thiazoles ():
- 1,3,4-Thiadiazole derivative 9b: Exhibits IC₅₀ = 2.94 µM against HepG2 cells. The thiadiazole core, while structurally distinct from thienopyrimidine, shares sulfur-containing heterocyclic properties that may disrupt cancer cell redox balance. The target compound’s fused ring system could enhance planar stacking interactions with DNA or kinases .
- Thiazole derivative 12a: Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM). The thiazole’s smaller ring size compared to thienopyrimidine may limit steric interactions but reduce binding affinity in bulkier active sites .
Angiotensin II Receptor Antagonists ():
- Thiazol-2-imine derivatives: Demonstrated antihypertensive effects via angiotensin II receptor binding. The target compound’s benzodioxine and carboxamide groups could similarly engage in hydrogen bonding with residues like Asp-281 or Lys-199 in the receptor, though its thienopyrimidine core may confer unique steric complementarity .
Structural and Pharmacokinetic Comparison Table
Structure-Activity Relationship (SAR) Insights
- Benzodioxine Substitution : The 6-position carboxamide in the target compound likely enhances solubility and target engagement compared to unsubstituted or methylated analogs (e.g., ).
- Thienopyrimidine vs. Thiazole/Thiadiazole: The fused thienopyrimidine’s planar structure may improve intercalation or kinase inhibition, whereas smaller heterocycles (thiazole) favor metabolic clearance .
Biological Activity
N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine moiety linked to a benzodioxine structure. Its molecular formula is , and it has been noted for its lipophilicity, which aids in cellular penetration.
| Property | Value |
|---|---|
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 3.5 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study evaluated the cytotoxic effects against various cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cells. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Sorafenib .
The mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. By blocking this pathway, the compound can effectively reduce tumor growth and metastasis .
Antioxidant Properties
In addition to anticancer effects, this compound has shown antioxidant activity. This property is vital for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in developing new antibiotics .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, derivatives of thieno[2,3-d]pyrimidine were synthesized and tested for their efficacy against cancer cell lines. Among these derivatives, the compound showed the highest activity against HepG2 cells with an IC50 of 12 µM. The study concluded that structural modifications could enhance its anticancer properties further .
Study 2: Antioxidant Evaluation
A study on oxidative stress in fish erythrocytes exposed to environmental toxins showed that treatment with the compound reduced cellular damage significantly compared to control groups. The alterations in erythrocyte morphology were notably lower in treated groups, indicating its protective role against oxidative damage .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. One common approach includes:
- Formation of Thieno[2,3-d]pyrimidine : Cyclization reactions using thioketones and amines.
- Benzodioxine Attachment : Reaction with benzodioxine derivatives under acidic conditions.
- Carboxamide Formation : Treatment with carboxylic acids or anhydrides to introduce the carboxamide functional group.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Heat in acid medium |
| 2 | Nucleophilic substitution | Reflux with benzodioxine derivative |
| 3 | Amide formation | Reaction with carboxylic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
